REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:7]=[CH:6][S:5][C:4]=1[CH:8]=[O:9].[BH4-].[Na+]>CO>[CH3:1][S:2][C:3]1[CH:7]=[CH:6][S:5][C:4]=1[CH2:8][OH:9] |f:1.2|
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
CSC1=C(SC=C1)C=O
|
Name
|
|
Quantity
|
802 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
water was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the layer was dried on anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting crude product was purified by silica gel column chromatography (ethyl acetate:hexane=1:5)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=C(SC=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.16 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |